N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20-12-13(17(23)21-8-4-2-3-5-9-21)11-14(18(20)24)19-16(22)15-7-6-10-25-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDUPUJXHXOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CO2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an azepane ring , a furan moiety , and a dihydropyridine derivative , contributes to its diverse biological activities. The molecular formula for this compound is with a molecular weight of approximately 397.475 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.475 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that this compound exhibits several significant biological activities, including:
Antioxidant Activity:
This compound may demonstrate antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases.
Antimicrobial Activity:
Research indicates potential antimicrobial effects against various pathogens, suggesting its utility in developing new antimicrobial agents.
Anti-inflammatory Effects:
The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Understanding the specific mechanisms of action is vital for elucidating the therapeutic potential of this compound. The following pathways are hypothesized:
-
Inhibition of Reactive Oxygen Species (ROS):
The antioxidant activity may involve scavenging ROS, thereby reducing oxidative damage. -
Modulation of Inflammatory Pathways:
It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. -
Antimicrobial Mechanisms:
The exact mechanisms remain to be fully characterized but could involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of various derivatives of furan-based compounds, including N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide. The results indicated a significant reduction in lipid peroxidation levels, suggesting effective free radical scavenging activity .
Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide displayed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 3: Anti-inflammatory Effects
A recent investigation explored the anti-inflammatory effects using murine models. The compound significantly reduced edema and inflammatory markers in treated subjects compared to controls, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound shares functional similarities with carboxamide derivatives reported in patent literature (2019), particularly those featuring heterocyclic substitutions on pyrimidine or quinoline backbones. Below is a comparative analysis of its structural and inferred pharmacological differences from three analogues:
Key Observations:
Backbone Differences: The target compound’s 1,2-dihydropyridinone core distinguishes it from the quinoline-pyrimidine scaffolds in the patent analogues. This difference likely impacts conformational flexibility and binding pocket interactions.
The furan-2-carboxamide substituent, shared with one patent analogue, may confer moderate solubility and membrane permeability relative to benzamide (more hydrophobic) or thiophene (more polarizable) variants.
Pharmacokinetic Predictions :
- The target compound’s molecular weight (~450 Da) is lower than the patent analogues (~600–650 Da), suggesting better compliance with Lipinski’s Rule of Five for oral bioavailability.
Research Findings and Implications
- Carboxamide Substituents : The choice of benzamide, furan-2-carboxamide, or thiophene-2-carboxamide significantly influences lipophilicity and target engagement. For example, thiophene’s sulfur atom may enhance interactions with cysteine-rich binding sites .
- Core Optimization: The dihydropyridinone backbone in the target compound could mitigate off-target effects observed in quinoline-pyrimidine derivatives, which often exhibit promiscuous kinase inhibition.
- Patent Trends : The 2019 patent emphasizes carboxamide diversity as a strategy for optimizing potency and selectivity, aligning with the target compound’s design .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three structural domains:
- 1-Methyl-2-oxo-1,2-dihydropyridin-3-yl core : Synthesized via cyclocondensation or transition-metal-catalyzed C–H activation.
- Azepane-1-carbonyl moiety : Introduced through Friedel-Crafts acylation or palladium-mediated carbonylative coupling.
- Furan-2-carboxamide group : Installed via late-stage amidation or Suzuki-Miyaura cross-coupling.
Key disconnections focus on the amide bonds at positions 3 and 5 of the pyridinone ring, enabling modular assembly (Fig. 1).
Synthetic Routes and Methodological Variations
Route 1: Sequential Functionalization of Pyridinone Core
Pyridinone Ring Formation
The 1-methyl-2-oxo-1,2-dihydropyridin-3-amine intermediate (I ) is prepared via cyclocondensation of ethyl acetoacetate with methylurea in acetic acid (80°C, 12 h). Yield: 68–72%.
Azepane-1-Carbonyl Installation
I undergoes acylation with azepane-1-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base (0°C → rt, 4 h). Yield: 85%.
Furan-2-Carboxamide Coupling
The intermediate II is treated with furan-2-carbonyl chloride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalyst (rt, 6 h). Yield: 78%.
Table 1. Route 1 Optimization Parameters
| Step | Reagent Ratio | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | 80 | 12 | 71 ± 3 |
| 2 | 1:1.5 | 0 → 25 | 4 | 85 ± 2 |
| 3 | 1:1.3 | 25 | 6 | 78 ± 4 |
Route 2: Convergent Approach via Multicomponent Reaction
A one-pot synthesis combines 3-amino-1-methyl-2-pyridinone, azepane-1-carboxylic acid, and furan-2-carboxylic acid using propylphosphonic anhydride (T3P®) in acetonitrile (60°C, 8 h). Yield: 65%.
Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity (87:13 ratio favoring desired product).
Critical Analysis of Reaction Conditions
Solvent and Catalyst Selection
Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
What are the established synthetic methodologies for N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with condensation of azepane-1-carbonyl derivatives with activated pyridinone intermediates. Key steps include:
- Amide bond formation : Coupling of the furan-2-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres .
- Ring functionalization : Introduction of the 1-methyl-2-oxo-dihydropyridin-3-yl group via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Purification : Use of preparative HPLC or column chromatography to isolate intermediates and final products (>95% purity) .
Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation : High-resolution NMR (¹H, ¹³C, DEPT-135) to resolve peaks for the azepane, dihydropyridinone, and furan moieties. For example, the dihydropyridinone C=O typically appears at ~170 ppm in ¹³C NMR .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .
- Crystallinity analysis : X-ray diffraction (single-crystal) to confirm stereochemistry, though limited data exist for this specific compound .
What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition : Test against kinases or proteases (e.g., serine hydrolases) due to the azepane moiety’s potential interaction with catalytic sites .
- Cellular assays : Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and metabolic stability in hepatocyte models .
- Solubility/pharmacokinetics : Use shake-flask method for aqueous solubility and Caco-2 permeability assays .
Advanced Research Questions
How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(PPh₃)₄) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side reactions (e.g., azepane ring hydrolysis) .
- Alternative catalysts : Explore Lewis acids (e.g., ZnCl₂) to activate carbonyl groups, improving coupling efficiency .
How should researchers resolve contradictions in biological activity data across studies?
- Batch variability analysis : Compare HPLC chromatograms and LC-MS spectra to rule out impurities (>98% purity threshold) .
- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines .
- Meta-analysis : Cross-reference structural analogs (e.g., benzofuran carboxamides) to identify SAR trends that may explain discrepancies .
What computational strategies support the rational design of derivatives with enhanced bioactivity?
- Quantum mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the azepane and furan groups .
- Molecular docking : Screen against target proteins (e.g., PI3Kγ) using AutoDock Vina; prioritize derivatives with improved binding affinity (ΔG < −8 kcal/mol) .
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (2–4) and reduce CYP450 inhibition risks .
How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Functional group modulation : Replace the furan-2-carboxamide with thiophene or pyridine analogs to assess π-π stacking effects .
- Steric hindrance studies : Introduce bulky substituents (e.g., tert-butyl) on the azepane ring to evaluate conformational flexibility .
- Bioisosteric replacement : Substitute the dihydropyridinone oxygen with sulfur (thione analog) to alter hydrogen-bonding capacity .
What strategies are effective for improving compound stability during long-term storage?
- Degradation pathway mapping : Perform forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (H₂O₂) conditions, monitored via LC-MS .
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the azepane carbonyl group .
- Excipient screening : Test stabilizers like trehalose or cyclodextrins in solid dispersions .
How can researchers elucidate the pharmacokinetic profile of this compound in preclinical models?
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) in rodent plasma .
- Metabolite identification : Conduct LC-MS/MS after incubating with liver microsomes; focus on oxidative metabolites (e.g., N-demethylation) .
- Tissue distribution : Radiolabel the compound with ¹⁴C for quantitative whole-body autoradiography (QWBA) studies .
What green chemistry approaches are viable for scaling up synthesis sustainably?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling steps .
- Waste minimization : Implement continuous-flow reactors to reduce side product formation and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
